molecular formula C13H13N3O4S B2778816 Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 743424-37-5

Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No. B2778816
M. Wt: 307.32
InChI Key: KHVXPCXSWFYACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate (ETC) is a novel small molecule that has recently been investigated for its potential to be used in a variety of scientific research applications. ETC is a substituted thiadiazole compound that has a unique structure and properties that make it a promising candidate for use in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Auxin Activities and Synthesis

    Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a compound structurally related to the requested compound, was synthesized via a one-pot reaction. Its auxin activities were studied, and it showed a low level of such activity, and some antiblastic effects on wheat germ (Yue et al., 2010).

  • Antimicrobial and Antioxidant Studies

    A derivative of Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylate was synthesized and found to have significant antimicrobial and antioxidant properties (Raghavendra et al., 2016).

  • Antibacterial and Antifungal Activity

    Compounds structurally similar to the requested compound, involving 4-methoxyphenol thiazole, demonstrated moderate activity against bacterial and fungal species (Vinusha et al., 2015).

Applications in Material Science

  • Corrosion Inhibition: A 1,3,4-thiadiazole derivative was investigated as a corrosion inhibitor for mild steel, showing high protection efficiency in acidic environments (Attou et al., 2020).

Biological and Pharmacological Activities

  • Antiglaucoma Activity

    Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide showed significant inhibition of carbonic anhydrase isoenzymes, indicating potential for antiglaucoma treatment (Kasımoğulları et al., 2010).

  • Anti-Proliferative Activity

    Novel thiophene and benzothiophene derivatives, related to the requested compound, were synthesized and evaluated as anti-cancer agents, showing significant activity against various tumor cell lines (Mohareb et al., 2016).

  • Anticancer Screening of Thiazole Compounds

    A series of thiazole compounds, including those similar to the requested compound, were synthesized and tested against breast cancer cells, showing notable antiproliferative activity (Sonar et al., 2020).

properties

IUPAC Name

ethyl 5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-3-20-13(18)12-16-15-11(21-12)10(17)14-8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVXPCXSWFYACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

Citations

For This Compound
1
Citations
VN Yarovenko, AV Shirokov, ON Krupinova… - Russian journal of …, 2003 - Springer
A convenient preparation method was developed for oxamic acids thiohydrazides by reaction of α-chloroacetamides with a preliminary prepared solution of elemental sulfur and …
Number of citations: 31 link.springer.com

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